molecular formula C15H16N2O5S B2924506 N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-38-7

N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2924506
CAS No.: 868215-38-7
M. Wt: 336.36
InChI Key: WBIWXOYFBIBKLU-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a benzodioxol moiety and a thiomorpholin-dione scaffold. The compound’s structure combines a 1,3-benzodioxole ring (a methylenedioxy-substituted aromatic system) with a 2,6-dimethyl-3,5-dioxothiomorpholin-4-yl group linked via an acetamide bridge. The thiomorpholin-dione core introduces sulfur into the heterocyclic ring, distinguishing it from oxygen-containing morpholinone analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-8-14(19)17(15(20)9(2)23-8)6-13(18)16-10-3-4-11-12(5-10)22-7-21-11/h3-5,8-9H,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIWXOYFBIBKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities, including antimicrobial and antioxidant properties. This article provides a comprehensive overview of its biological activity based on available research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC24H20N4O5
Molecular Weight444.4 g/mol
CAS Number1040682-23-2
Purity≥95%

Antimicrobial Activity

Research has shown that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains:

  • Staphylococcus aureus - Inhibition zones were noted, indicating effective antibacterial activity.
  • Escherichia coli - Similar tests demonstrated moderate to high effectiveness against this Gram-negative bacterium.
  • Pseudomonas aeruginosa - The compound showed promising results with a notable inhibition zone.

The antimicrobial efficacy was quantified using the disc diffusion method, with results suggesting that the compound could be a candidate for further development in antimicrobial therapies .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. The compound demonstrated significant radical scavenging activity in ABTS assays, comparable to standard antioxidants like ascorbic acid. The antioxidant potential can be attributed to the presence of the benzodioxole moiety which is known for its ability to donate electrons and neutralize free radicals .

Study 1: Antimicrobial Screening

A study conducted on a series of benzodioxole derivatives revealed that compounds similar to this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The highest activity was recorded against S. aureus , with an activity index of 62.2% .

Study 2: Antioxidant Evaluation

In another evaluation focusing on antioxidant properties, the compound was tested alongside known antioxidants such as ascorbic acid. Results indicated that it achieved up to 85.9% inhibition in oxidative stress models, showcasing its potential as a therapeutic agent for oxidative stress-related conditions .

Comparison with Similar Compounds

The structural and functional analogs of N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide can be categorized based on their heterocyclic cores and substituents. Below is a detailed comparison with key compounds referenced in the evidence:

Morpholinone and Thiomorpholinone Derivatives

describes two morpholinone-based acetamides:

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

Feature Target Compound Morpholinone Analogs ()
Heterocyclic Core Thiomorpholin-dione (sulfur-containing, dioxo groups at positions 3 and 5) Morpholinone (oxygen-containing, single oxo group at position 2)
Substituents 2,6-Dimethyl groups on thiomorpholin-dione; benzodioxol-5-yl on acetamide 4-Acetyl or 4-methylsulfonyl; 6,6-dimethyl groups; 4-isopropylphenyl on acetamide
Synthetic Route Not explicitly described in evidence Stepwise acylation and sulfonylation under basic conditions (Na₂CO₃ in CH₂Cl₂)
Spectroscopic Data Not available ¹H/¹³C NMR, ESI/APCI(+) mass spectrometry (e.g., 347 [M+H]⁺, 369 [M+Na]⁺)

Key Differences :

  • The benzodioxol substituent may confer distinct electronic and steric properties versus the 4-isopropylphenyl group in compounds, influencing binding affinity or solubility.
Structural Analogs with Benzodioxol Moieties

lists compounds such as (±)-N-ethyl-α-methyl-3,4-(methylenedioxy)phenethylamine and 1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one, which share the benzodioxol group but lack the thiomorpholin-dione system.

Feature Target Compound Benzodioxol Analogs ()
Core Structure Acetamide-linked thiomorpholin-dione and benzodioxol Phenethylamine or ketone derivatives with benzodioxol
Functional Groups Acetamide, dioxothiomorpholin Ethylamino, methylenedioxy, ketone
Potential Bioactivity Undocumented (structural similarity suggests CNS or enzyme modulation) Known stimulant/psychedelic activity (e.g., methylenedioxy-phenethylamine analogs)

Key Insight : The acetamide linkage in the target compound may reduce CNS penetration compared to amine or ketone analogs, altering its pharmacological profile.

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